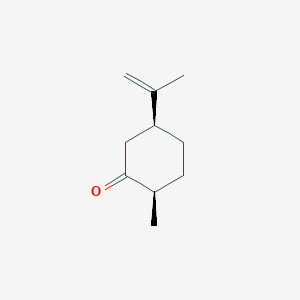

cis-Dihydrocarvone

Description

Structure

3D Structure

Properties

CAS No. |

3792-53-8 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 |

InChI Key |

AZOCECCLWFDTAP-BDAKNGLRSA-N |

SMILES |

CC1CCC(CC1=O)C(=C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CC1=O)C(=C)C |

Canonical SMILES |

CC1CCC(CC1=O)C(=C)C |

Other CAS No. |

53796-79-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-Dihydrocarvone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-dihydrocarvone, a naturally occurring monoterpene, is a cyclic ketone that has garnered interest in the fields of flavor chemistry, organic synthesis, and materials science. As a derivative of carvone, a major constituent of spearmint oil, this compound offers a unique stereochemical scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Chemical Structure and Identifiers

This compound, systematically named (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is one of the stereoisomers of dihydrocarvone.[1] The "cis" designation refers to the relative stereochemistry of the methyl group at the C2 position and the isopropenyl group at the C5 position of the cyclohexanone ring, where both substituents are on the same side of the ring's plane.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-2!"]; C4 [label="C", pos="0.75,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; O1 [label="O", pos="0,2.5!"]; C7 [label="C", pos="-2.3,0.25!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="3.5,0.75!"]; C10 [label="C", pos="2.5,-1!"];

// Bonds C1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""]; C2 -- C6 [label="", style=dashed]; C1 -- O1 [label="="]; C2 -- C7 [label=""]; C5 -- C8 [label=""]; C8 -- C9 [label=""]; C8 -- C10 [label="="];

// Atom labels with numbers C1 [label="C1=O"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7 (methyl)"]; C8 [label="C8 (isopropenyl)"]; C9 [label="C9"]; C10 [label="C10"]; } Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one | [1] |

| CAS Number | 3792-53-8 | [1] |

| Molecular Formula | C10H16O | [1] |

| Molecular Weight | 152.23 g/mol | [1] |

| InChI | InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 | [1] |

| InChIKey | AZOCECCLWFDTAP-BDAKNGLRSA-N | [1] |

| SMILES | C[C@@H]1CC--INVALID-LINK--C(=C)C | [1] |

| Synonyms | cis-p-Menth-8-en-2-one, (1R,4S)-Iso-dihydrocarvone, (-)-Isodihydrocarvone | [1] |

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic minty and herbal aroma. A summary of its key physical and chemical properties is provided in the table below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 221.5 °C at 760 mmHg | |

| Density | 0.903 g/cm³ | |

| Refractive Index | 1.457 | |

| Flash Point | 82.6 °C | |

| Water Solubility | Predicted: 0.56 g/L | |

| logP | Predicted: 2.39 |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the reduction of carvone or rearrangement of limonene derivatives.

Synthesis from Carvone

A common method for the preparation of dihydrocarvone is the reduction of the carbon-carbon double bond within the cyclohexenone ring of carvone.

Experimental Protocol: Reduction of Carvone with Zinc

A frequently cited method for the reduction of carvone involves the use of zinc metal in a protic solvent mixture. This procedure typically yields a diastereomeric mixture of cis- and trans-dihydrocarvone, with the trans isomer often being the major product.[2]

-

Materials: (S)-(+)- or (R)-(-)-carvone, zinc dust, methanol, water.

-

Procedure: To a solution of carvone in a methanol-water solvent mixture, zinc dust is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is filtered to remove excess zinc. The filtrate is then concentrated under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The resulting crude product, a mixture of cis- and trans-dihydrocarvone, can be purified by column chromatography on silica gel to separate the diastereomers.

Synthesis from Limonene

An alternative synthetic route starts from limonene, which can be converted to limonene-1,2-epoxide. Subsequent acid-catalyzed rearrangement of the epoxide yields dihydrocarvone. The stereochemical outcome of this rearrangement can be influenced by the choice of acid catalyst and reaction conditions.

Experimental Protocol: Rearrangement of Limonene-1,2-epoxide

A patented process describes the use of perchloric acid to catalyze the rearrangement of limonene-1,2-epoxide to dihydrocarvone.

-

Materials: Limonene-1,2-epoxide (mixture of cis and trans isomers), inert solvent (e.g., toluene), perchloric acid.

-

Procedure: Limonene-1,2-epoxide is dissolved in an inert solvent, and a catalytic amount of perchloric acid is added. The reaction mixture is stirred at a controlled temperature (e.g., 55-85 °C) and monitored for the conversion of the epoxide.

-

Work-up: The reaction is quenched by neutralization of the perchloric acid. The solvent is removed under reduced pressure.

-

Purification: The crude dihydrocarvone can be purified by fractional distillation under reduced pressure to separate it from byproducts. The separation of cis and trans isomers may require further chromatographic purification.

Spectroscopic Properties

The structural elucidation and characterization of this compound rely heavily on modern spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Specific chemical shifts and coupling constants are not readily available in the searched literature for the pure cis isomer. General features would include signals for the methyl and isopropenyl protons, as well as the protons of the cyclohexanone ring. | |

| ¹³C NMR | (Bruker AM-270) Chemical shifts (ppm) are available in the PubChem database. | [1] |

| Infrared (IR) | Characteristic peaks would include a strong C=O stretching vibration for the ketone (around 1710 cm⁻¹), C-H stretching vibrations for the alkyl and vinyl groups, and C=C stretching for the isopropenyl group (around 1645 cm⁻¹). | |

| Mass Spectrometry (MS) | GC-MS data is available in the NIST and PubChem databases. The mass spectrum would show a molecular ion peak (M⁺) at m/z 152, with characteristic fragmentation patterns. | [1] |

Note: Detailed, assigned spectroscopic data for the purified cis-isomer of dihydrocarvone is not extensively reported in readily accessible literature. The data presented here are based on general knowledge of the compound class and information from chemical databases. Researchers should perform their own detailed spectroscopic analysis for unambiguous characterization.

Applications and Future Perspectives

This compound serves as a versatile chiral building block in organic synthesis. Its functional groups—a ketone, a double bond, and stereocenters—provide multiple reaction sites for the construction of more complex molecules, including natural products and their analogues. In the flavor and fragrance industry, its characteristic aroma makes it a valuable ingredient.

Further research into the biological activities of this compound and its derivatives could open up new avenues for its application in drug discovery and development. The development of more stereoselective synthetic methods to access the pure cis-isomer will be crucial for advancing these studies.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The information compiled herein, including tabulated data and a synthetic workflow diagram, is intended to support the work of researchers, scientists, and professionals in drug development. While foundational knowledge is available, further research is needed to fully elucidate the specific spectroscopic properties of the pure cis-isomer and to develop more efficient and stereoselective synthetic protocols. Such advancements will undoubtedly expand the potential applications of this intriguing monoterpene.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Occurrence of cis-Dihydrocarvone

Abstract

This compound is a naturally occurring monoterpenoid found in the essential oils of various plant species. As a derivative of carvone, it contributes to the aromatic profile of these plants and is of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative occurrence of this compound. It includes detailed experimental protocols for the extraction, isolation, and quantification of this compound from plant matrices, intended for use by researchers and drug development professionals.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils of several aromatic plants, particularly within the Lamiaceae (mint) and Apiaceae (carrot or parsley) families. Its concentration can vary significantly based on the plant species, geographical origin, developmental stage, and the specific plant organ being analyzed.

The quantitative data available from various studies are summarized in Table 1. It is important to note that many analyses quantify dihydrocarvone as a whole or do not distinguish between the cis and trans isomers.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Mentha spicata (Spearmint) | Lamiaceae | Aerial Parts | 3.9% | [1] |

| Mentha spicata (Spearmint) | Lamiaceae | Aerial Parts | 8.85% | [2] |

| Origanum vulgare (Oregano) | Lamiaceae | Leaves & Stems | 0.1% - 0.2% | [3] |

| Carum carvi (Caraway) | Apiaceae | Seeds | Trace amounts | [4] |

Note: Some studies on Carum carvi (caraway) and other species identify dihydrocarvone without specifying the isomer, suggesting its presence but not providing a precise quantity for the cis-isomer specifically.[5]

Biosynthesis of this compound

In plants of the Mentha genus, this compound is a metabolite within the broader p-menthane monoterpenoid biosynthetic pathway. The synthesis originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form geranyl diphosphate (GPP).

The key steps leading to and involving dihydrocarvone isomers are:

-

Cyclization: Geranyl diphosphate is cyclized by (-)-limonene synthase to produce (-)-limonene.

-

Hydroxylation: (-)-Limonene undergoes hydroxylation to yield (-)-trans-carveol.

-

Dehydrogenation: (-)-trans-Carveol is then oxidized to form (-)-carvone, the characteristic scent of spearmint.

-

Reduction: (-)-Carvone can be subsequently reduced by endogenous plant enzymes to yield dihydrocarvone isomers, including this compound.

The following diagram illustrates the core biosynthetic pathway in Mentha species.

References

- 1. Chemical composition, antioxidant, antimicrobial and Antiproliferative activities of essential oil of Mentha spicata L. (Lamiaceae) from Algerian Saharan atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. Chemical diversity in leaf and stem essential oils of Origanum vulgare L. and their effects on microbicidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caraway Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism of Dihydrocarvone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocarvone (DHC), a monoterpene ketone, is a fascinating molecule with significant implications in the fields of flavor chemistry, organic synthesis, and drug discovery. Its structure contains two chiral centers, giving rise to four possible stereoisomers. These stereoisomers, while possessing the same chemical formula and connectivity, exhibit distinct three-dimensional arrangements, leading to notable differences in their physicochemical properties, biological activities, and sensory characteristics. This technical guide provides a comprehensive overview of the stereoisomerism of dihydrocarvone, detailing the properties of each stereoisomer, experimental protocols for their synthesis and separation, and insights into their biological significance.

Stereoisomers of Dihydrocarvone

Dihydrocarvone exists as two pairs of enantiomers, which are diastereomeric to each other. The cis and trans nomenclature refers to the relative orientation of the methyl and isopropenyl groups on the cyclohexane ring.

The four stereoisomers are:

-

(1S,4R)-(+)-cis-Dihydrocarvone

-

(1R,4S)-(-)-cis-Dihydrocarvone

-

(1S,4S)-(-)-trans-Dihydrocarvone

-

(1R,4R)-(+)-trans-Dihydrocarvone

A summary of the key physicochemical properties of these stereoisomers is presented in Table 1.

Table 1: Physicochemical Properties of Dihydrocarvone Stereoisomers

| Stereoisomer | Configuration | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Specific Optical Rotation [α]D |

| (+)-cis-Dihydrocarvone | (1S,4R) | 6909-25-7 | C₁₀H₁₆O | 152.23 | 221.5 at 760 mmHg[1] | 0.928[2] | +20° ± 2° (neat)[2] |

| (-)-cis-Dihydrocarvone | (1R,4S) | 3792-53-8 | C₁₀H₁₆O | 152.23 | 221.5 at 760 mmHg[1] | 0.928 | -17° (neat)[3] |

| (-)-trans-Dihydrocarvone | (1S,4S) | 5948-04-9 | C₁₀H₁₆O | 152.23 | 222 at 760 mmHg[4] | 0.929 | Not available |

| (+)-trans-Dihydrocarvone | (1R,4R) | 5524-05-0 | C₁₀H₁₆O | 152.23 | 87-88 at 6 mmHg[3] | 0.929 at 25°C[3] | +14° (neat, 25°C)[5] |

Spectroscopic Data

The differentiation of dihydrocarvone stereoisomers is heavily reliant on spectroscopic techniques. Below is a summary of characteristic spectroscopic data.

Table 2: Spectroscopic Data of Dihydrocarvone Stereoisomers

| Stereoisomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| cis-Isomers | Characteristic signals for the methyl, isopropenyl, and cyclohexanone ring protons. | Signals corresponding to the carbonyl carbon, olefinic carbons of the isopropenyl group, and carbons of the cyclohexane ring. | ~1710 (C=O stretch), ~1645 (C=C stretch), ~890 (C-H out-of-plane bend of =CH₂) |

| trans-Isomers | Similar to cis-isomers but with slight shifts due to different spatial arrangements. | Similar to cis-isomers but with slight shifts due to different spatial arrangements. | ~1710 (C=O stretch), ~1645 (C=C stretch), ~890 (C-H out-of-plane bend of =CH₂) |

Experimental Protocols

Synthesis of Dihydrocarvone Stereoisomers via Reduction of Carvone

A common method for the preparation of dihydrocarvone stereoisomers is the reduction of the corresponding carvone enantiomer. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Protocol for the Reduction of Carvone to Dihydrocarvone: [5]

-

Materials:

-

(R)-(-)-Carvone or (S)-(+)-Carvone

-

Zinc dust (Zn)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

To a solution of carvone (1 equivalent) in a 1:1 mixture of methanol and water, add zinc dust (excess, e.g., 5 equivalents).

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, filter the mixture to remove the excess zinc dust.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with diethyl ether (3 x volume).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydrocarvone.

-

The resulting product will be a mixture of cis- and trans-dihydrocarvone diastereomers. The ratio of these diastereomers can vary depending on the specific reaction conditions.[5]

-

Chiral Gas Chromatography (GC) for Separation of Stereoisomers

The separation of the four dihydrocarvone stereoisomers can be effectively achieved using chiral gas chromatography. The choice of the chiral stationary phase is critical for achieving baseline separation.

Protocol for Chiral GC Analysis of Dihydrocarvone Stereoisomers: [6]

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 2°C/min) to a final temperature (e.g., 180°C). The exact program should be optimized for the specific column and instrument.

-

Injection: Split mode.

-

-

Sample Preparation:

-

Dilute the dihydrocarvone sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.

-

-

Analysis:

-

Inject the sample into the GC and record the chromatogram. The different stereoisomers will elute at different retention times, allowing for their identification and quantification.

-

Biological Activity

The stereochemistry of dihydrocarvone plays a crucial role in its biological activity. While comprehensive data for each individual stereoisomer is still an active area of research, studies on essential oils containing these compounds and related terpenoids suggest a range of activities, including antimicrobial and insect repellent effects.

Table 3: Reported Biological Activities of Dihydrocarvone

| Activity | Target Organisms | Quantitative Data (Example) | Reference |

| Antimicrobial | Bacteria (e.g., E. coli, S. aureus), Fungi | MIC values for dihydrocarvone-hybrid derivatives against Monilinia fructicola ranged from 15.7 to 148.1 µg/mL.[4] | [4] |

| Insect Repellent | Various insects | Dihydrocarvone has been reported to have good performance as an insect repellent. | [5] |

Potential Mechanism of Action: Interaction with Signaling Pathways

The anti-inflammatory properties of related terpenoids, such as carvone, have been linked to the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that dihydrocarvone stereoisomers may exert similar effects, although specific studies are needed to confirm this.

Conclusion

The stereoisomerism of dihydrocarvone presents a rich area of study with significant practical implications. The distinct properties of the four stereoisomers underscore the importance of stereoselective synthesis and chiral separation techniques. Further research into the specific biological activities and mechanisms of action of each individual stereoisomer will be crucial for unlocking their full potential in drug development, agriculture, and the flavor and fragrance industry. The detailed protocols and data presented in this guide serve as a valuable resource for researchers embarking on the study of these fascinating chiral molecules.

References

Navigating Chirality: A Technical Guide to the Optical Rotation of cis-Dihydrocarvone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocarvone, a monoterpene ketone derived from the reduction of carvone, is a molecule of significant interest in the fields of flavor chemistry, fragrance development, and asymmetric synthesis. Its structure possesses two stereogenic centers, giving rise to four stereoisomers. This technical guide focuses specifically on the cis-diastereomers of dihydrocarvone, providing an in-depth exploration of their chirality, the principles of optical rotation, and the experimental methodologies used for their characterization. Quantitative data is presented to delineate the chiroptical properties of the enantiomeric pair, and detailed protocols are provided for analytical determination.

Introduction to the Chirality of Dihydrocarvone

Chirality is a fundamental geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are referred to as chiral, and the two non-superimposable mirror-image forms are called enantiomers. Molecules with one or more stereocenters are typically chiral.

Dihydrocarvone (systematic name: 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one) contains two stereogenic centers at carbons C2 and C5. This configuration results in the existence of four possible stereoisomers, which consist of two pairs of enantiomers.[1] These pairs are diastereomers of each other, distinguished by the relative orientation of the methyl group at C2 and the isopropenyl group at C5.[1] When these two groups are on the same side of the cyclohexanone ring's plane, the molecule is designated as cis-dihydrocarvone. The other diastereomeric pair, where they are on opposite sides, is known as trans-dihydrocarvone.

This guide focuses on the enantiomeric pair of this compound:

-

(2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , also known as (-)-isodihydrocarvone or cis-(-)-dihydrocarvone.[2]

-

(2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one , also known as (+)-isodihydrocarvone or cis-(+)-dihydrocarvone.

The absolute configuration (R/S) and the direction of optical rotation (+/-) are distinct properties. The R/S designation is determined by the Cahn-Ingold-Prelog priority rules, while the direction of rotation is an experimentally measured physical property.[3]

Optical Rotation of this compound Enantiomers

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[4] The direction and magnitude of this rotation are measured using a polarimeter. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[5] A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-).[4]

The standardized measure of this rotation is the specific rotation ([α]) , which is an intrinsic physical property of a chiral compound.[6]

Data Presentation

The specific rotation values for the enantiomers of this compound are summarized below. It is crucial to note that experimental conditions significantly influence the measured rotation.

| Compound Name | Absolute Configuration | Common Synonym | Specific Rotation ([α]) |

| cis-(-)-Dihydrocarvone | (2R,5S) | (-)-Isodihydrocarvone | Data not available |

| cis-(+)-Dihydrocarvone | (2S,5R) | (+)-Isodihydrocarvone | Data not available |

Note: Despite extensive literature searches, specific experimental values for the optical rotation of purified this compound enantiomers were not available in the consulted resources. The parent compound, (S)-(+)-carvone, has a specific rotation of approximately +61° to +62.5° (neat), while (R)-(-)-carvone is -62.5°.[5]

Experimental Protocols

The determination of optical rotation is a critical analytical procedure for characterizing chiral molecules and assessing enantiomeric purity.

Measurement of Optical Rotation via Polarimetry

The primary instrument for measuring optical rotation is a polarimeter. The process involves passing monochromatic, plane-polarized light through a sample and measuring the angle by which the light's plane is rotated.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank sample (the pure solvent in which the analyte will be dissolved). The reading for the blank should be zeroed.

-

Sample Preparation:

-

Accurately weigh a precise amount of the this compound sample.

-

Dissolve the sample in a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask to a known volume. This yields the concentration (c), typically in g/mL or g/100mL.

-

-

Measurement:

-

Rinse the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared solution.

-

Fill the cell with the solution, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter.

-

Record the observed angle of rotation (α) at a specified temperature (T) and wavelength (λ). The standard wavelength is the sodium D-line (589 nm).

-

Calculation of Specific Rotation

The specific rotation ([α]) is calculated from the observed rotation (α) using Biot's Law:

For solutions: [α]λT = α / (l × c)

Where:

-

[α]λT is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (e.g., "D" for the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is a characteristic constant for a pure enantiomer under defined conditions and is essential for its identification and for determining the enantiomeric excess of a mixture.[5]

Complementary Analytical Techniques

While polarimetry measures bulk optical activity, other methods are used to separate and identify stereoisomers:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in achiral solvents, chiral resolving agents or chiral solvents can be used to induce diastereomeric interactions, leading to distinguishable signals for each enantiomer.

-

Enantioselective Gas Chromatography (GC): Using a chiral stationary phase, enantiomers can be separated, allowing for their individual quantification. This is a powerful technique for determining the enantiomeric excess (ee) of a sample.

Visualizations

Chemical Structures of this compound Enantiomers

The following diagrams illustrate the three-dimensional structures of the two this compound enantiomers.

Caption: Mirror-image relationship of the two this compound enantiomers.

Experimental Workflow for Optical Rotation Determination

This workflow outlines the logical steps for determining the specific rotation of a chiral sample.

Caption: Workflow for determining the specific rotation of a chiral compound.

References

- 1. crawford.chem.vt.edu [crawford.chem.vt.edu]

- 2. This compound | C10H16O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Specific_rotation [chemeurope.com]

Spectroscopic Profile of cis-Dihydrocarvone: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the monoterpenoid ketone, cis-dihydrocarvone. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, providing key spectral data, detailed experimental protocols, and a workflow for spectroscopic analysis.

This compound, a naturally occurring monoterpenoid, is a constituent of various essential oils. Its structural elucidation and characterization are crucial for its potential applications in flavor, fragrance, and pharmaceutical industries. This technical guide presents a comprehensive summary of its spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.73 | s | - | H-10a |

| 4.71 | s | - | H-10b |

| 2.50 - 2.60 | m | - | H-2 |

| 2.25 - 2.40 | m | - | H-5 |

| 1.95 - 2.10 | m | - | H-6a |

| 1.80 - 1.95 | m | - | H-3a |

| 1.74 | s | - | H-9 |

| 1.60 - 1.75 | m | - | H-4a |

| 1.40 - 1.55 | m | - | H-4b |

| 1.25 - 1.35 | m | - | H-3b |

| 1.03 | d | 6.8 | H-7 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| 213.2 | C-1 (C=O) |

| 148.9 | C-8 |

| 109.1 | C-10 |

| 49.3 | C-2 |

| 44.8 | C-5 |

| 35.1 | C-6 |

| 30.8 | C-4 |

| 28.1 | C-3 |

| 20.2 | C-9 |

| 14.7 | C-7 |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2960 - 2850 | C-H stretch (alkane) |

| 1708 | C=O stretch (ketone) |

| 1645 | C=C stretch (alkene) |

| 1455 | C-H bend (alkane) |

| 888 | =C-H bend (alkene) |

Table 4: Mass Spectrometry (MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 152 | 25 | [M]⁺ |

| 137 | 15 | [M - CH₃]⁺ |

| 110 | 30 | [M - C₃H₆]⁺ |

| 95 | 100 | [M - C₄H₇O]⁺ (base peak) |

| 82 | 60 | [C₆H₁₀]⁺ |

| 67 | 85 | [C₅H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: Spectra are acquired with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane (e.g., 1 µL of sample in 1 mL of solvent).

Instrumentation and Data Acquisition: GC-MS analysis is performed on a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: A capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used. Helium is employed as the carrier gas at a constant flow rate. The oven temperature program usually starts at a lower temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 240°C) to ensure separation of components. The sample is injected in split mode.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of approximately m/z 40-400. The molecular ion and characteristic fragment ions are identified from the resulting mass spectrum. The NIST Mass Spectral Library can be used to aid in the identification of the compound.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of cis-Dihydrocarvone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of cis-Dihydrocarvone, a naturally occurring monoterpenoid. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physical and Chemical Properties

This compound, also known by its IUPAC name (2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one, is a colorless liquid.[1][2] It is a member of the menthane monoterpenoids class of organic compounds. Below is a summary of its key physical properties.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 220.00 to 222.00 °C | @ 760.00 mm Hg[1] |

| 221.5 °C | @ 760 mmHg[2] | |

| 87.00 to 88.00 °C | @ 6.00 mm Hg[3] | |

| 64 °C | @ 2.5 Torr[4] | |

| Density | 0.903 g/mL | Not specified |

| 0.929 g/mL | @ 25 °C[5] | |

| Molecular Formula | C10H16O[1][2][6][7][8] | |

| Molecular Weight | 152.23 g/mol [6][7] | |

| Flash Point | 181.00 °F (82.78 °C) | TCC[1] |

| Vapor Pressure | 0.107000 mmHg | @ 25.00 °C (estimated)[1] |

| Water Solubility | 273.1 mg/L | @ 25 °C (estimated)[1] |

| logP (o/w) | 2.466 (estimated)[1] |

Experimental Protocols for Determination of Physical Properties

The following sections outline generalized experimental methodologies for determining the boiling point and density of terpenoids like this compound. These protocols are based on standard laboratory techniques.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, several methods can be employed.

2.1.1. Distillation Method

This method is suitable when a sufficient quantity of the sample is available (typically >5 mL).[9]

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The liquid sample (this compound) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[9]

-

The apparatus is heated, and the liquid is brought to a boil.

-

The thermometer bulb should be positioned so that it is surrounded by the vapor of the boiling liquid but not touching the liquid itself.[9]

-

The temperature is recorded when the vapor temperature stabilizes during the distillation process. This stable temperature is the boiling point.[9]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[9]

-

2.1.2. Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.[9]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.

-

The capillary tube is placed in the fusion tube with the open end down.

-

The fusion tube is attached to the thermometer.

-

The Thiele tube is filled with a high-boiling point liquid (e.g., mineral oil), and the thermometer with the attached fusion tube is immersed in it.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[9]

-

Heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[9]

-

2.2. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid sample using the distillation method.

Caption: Workflow for Boiling Point Determination by Distillation.

References

- 1. This compound, 3792-53-8 [thegoodscentscompany.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,6-Dihydrocarvone | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. (+)-DIHYDROCARVONE | 5948-04-9 [chemicalbook.com]

- 6. This compound | C10H16O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Cis-Dihydrocarvone: A Technical Overview for Researchers

CAS Number: 3792-53-8

IUPAC Name: (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one; also referred to as (2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one depending on the enantiomer.

This technical guide provides a comprehensive overview of cis-dihydrocarvone, a monoterpenoid of interest to researchers in drug development and the chemical sciences. This document outlines its chemical and physical properties, available spectroscopic data, and insights into its synthesis. Due to a scarcity of publicly available biological data specifically for this compound, this guide also presents information on the biological activities of the closely related synthetic derivative, hydroxydihydrocarvone, to provide context for potential areas of investigation.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic herbal and warm aroma.[1] Its properties are summarized in the tables below, compiled from various public databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [3] |

| Boiling Point | 221.5 °C at 760 mmHg | [4] |

| Density | 0.903 g/cm³ | [4] |

| Flash Point | 82.6 °C | [4] |

| Water Solubility | Practically insoluble | [1] |

| logP | ~2.7 | [1] |

Table 2: Spectroscopic and Analytical Data for this compound

| Data Type | Details | Source |

| ¹³C NMR | Data available in Wiley-VCH GmbH database. | [3] |

| GC-MS | Data available in NIST Mass Spectrometry Data Center. | [3] |

| Kovats Retention Index | Semi-standard non-polar: 1194.6 | [3] |

Synthesis Protocols

The synthesis of dihydrocarvone isomers, including the cis form, can be achieved through the acid-catalyzed rearrangement of limonene-1,2-epoxides. Below is a general experimental protocol derived from patent literature.

General Synthesis of Dihydrocarvone Isomers

Objective: To synthesize a mixture of cis- and trans-dihydrocarvone from limonene-1,2-epoxide.

Materials:

-

Limonene-1,2-epoxide (mixture of cis and trans isomers)

-

Perchloric acid (70%)

-

Benzene (or other inert solvent)

-

Sodium bicarbonate solution

-

Salt water

-

Magnesium sulfate

Procedure:

-

Prepare a solution of perchloric acid in benzene.

-

Slowly add limonene-1,2-epoxides to the acidic solution at approximately 15°C over a 2-hour period.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.

-

Wash the crude reaction mixture with a sodium bicarbonate solution and then with salt water.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting product, a mixture of cis- and trans-dihydrocarvone, can be purified by distillation.[5]

Note: The ratio of cis- and trans-dihydrocarvone can be influenced by the specific reaction conditions and the stereochemistry of the starting limonene oxide.[6]

Biological Activity of a Related Compound: Hydroxydihydrocarvone

While specific biological activity data for this compound is limited in publicly accessible literature, studies on hydroxydihydrocarvone, a synthetic intermediate derived from R-(-)-carvone, provide valuable insights into the potential pharmacological profile of related structures.[7][8] Hydroxydihydrocarvone has demonstrated both anti-inflammatory and antinociceptive properties in rodent models.[7][8]

Anti-inflammatory and Antinociceptive Effects of Hydroxydihydrocarvone

Table 3: Summary of In Vivo Data for Hydroxydihydrocarvone

| Assay | Species | Doses Tested (oral) | Key Findings | Source |

| Acute Toxicity (LD50) | Mice | N/A | 1259 mg/kg | [8] |

| Carrageenan-induced Paw Edema | Rats | 100 and 200 mg/kg | Significant decrease in paw edema | [8] |

| Myeloperoxidase (MPO) Activity | Rats | 200 mg/kg | Significant decrease in MPO activity | [8] |

| Carrageenan-induced Peritonitis | Mice | 100 and 200 mg/kg | Significant reduction in neutrophil recruitment | [8] |

| Tail Immersion Test | Mice | 50, 100, and 200 mg/kg | Increased response time to thermal stimulus | [8] |

| Hot Plate Test | Mice | 100 and 200 mg/kg (i.p.) | Significantly increased latency time | [7] |

| Formalin Test | Mice | 50, 100, and 200 mg/kg (i.p.) | Dose-dependent reduction in both phases of the test | [7] |

Experimental Protocols for Investigating Anti-inflammatory and Antinociceptive Activity

The following are generalized protocols based on the studies of hydroxydihydrocarvone and can serve as a template for investigating the biological activity of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

-

Administer the test compound (e.g., this compound) orally to rats at predetermined doses.

-

After a set period (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw to induce inflammation.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage of edema inhibition compared to a vehicle control group.[9]

Formalin-Induced Nociception in Mice (Antinociceptive)

-

Administer the test compound intraperitoneally or orally to mice.

-

After a suitable absorption period, inject a dilute formalin solution into the plantar surface of the right hind paw.

-

Observe the animal's behavior and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

-

Compare the nociceptive response to that of control groups.[10]

Potential Signaling Pathways in Inflammation

While no specific signaling pathways have been elucidated for this compound, many natural monoterpenes and related compounds exert their anti-inflammatory effects by modulating key signaling cascades. The diagram below illustrates a generalized overview of inflammatory signaling pathways that are common targets for such compounds. Further research would be required to determine if this compound interacts with these or other pathways.

Caption: A generalized diagram of inflammatory signaling pathways often modulated by natural products.

References

- 1. Showing Compound this compound (FDB009286) - FooDB [foodb.ca]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H16O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]

- 6. US4296257A - Process for producing dihydrocarvone geometric isomers - Google Patents [patents.google.com]

- 7. Antinociceptive effect of hydroxydihydrocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of hydroxydihydrocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the Antinociceptive Activity of the Hydroethanolic Extract of Junglas nigra Leaf by the Tail-Immersion and Formalin Pain Tests in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Perception of cis-Dihydrocarvone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of a molecule can have a profound impact on its biological activity, a principle that is particularly evident in the field of olfaction. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can elicit distinct olfactory perceptions, providing a fascinating area of study for understanding the specificity of olfactory receptors and their signaling pathways. This technical guide delves into the olfactory properties of the enantiomers of cis-dihydrocarvone, a monoterpene ketone found in various essential oils. While structurally very similar, the (1R,4S)-(-)-cis-dihydrocarvone and (1S,4R)-(+)-cis-dihydrocarvone enantiomers present a case study in chiral recognition by the human olfactory system. This document provides a comprehensive overview of their distinct odor profiles, the experimental methods used for their sensory evaluation, and the putative signaling pathways involved in their perception.

Olfactory Profile and Quantitative Data

The enantiomers of this compound are characterized by distinct, albeit subtly different, odor profiles. Unlike their parent compound, carvone, where the enantiomers have dramatically different scents (spearmint vs. caraway), the this compound enantiomers are both generally described as having musty and woody characteristics.[1] However, sensory panel evaluations have demonstrated that trained individuals can reliably distinguish between the two.[1]

One of the cis-enantiomers, cis-(-)-dihydrocarvone, has been described as having a diffuse, powerful, and herbaceous odor, which is milder and sweeter than its parent compound, (+)-carvone.[2]

Table 1: Summary of Olfactory Properties of this compound Enantiomers

| Enantiomer | IUPAC Name | Other Names | Odor Description | Odor Threshold |

| (1R,4S)-(-)-cis-Dihydrocarvone | (2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one | (-)-isodihydrocarvone, cis-(-)-Dihydrocarvone | Musty, woody, herbaceous, milder and sweeter than (+)-carvone.[1][2] | Not Reported |

| (1S,4R)-(+)-cis-Dihydrocarvone | (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one | (+)-isodihydrocarvone | Musty, woody.[1] | Not Reported |

Experimental Protocols

The differentiation of the olfactory properties of the this compound enantiomers relies on rigorous experimental design and trained sensory panels. The following protocols are based on established methodologies for the sensory analysis of chiral odorants.

Synthesis of this compound Enantiomers

The preparation of enantiomerically pure samples is a critical prerequisite for accurate sensory analysis. The this compound enantiomers are synthesized from their respective R- and S-carvone precursors. A common method involves the Wallach reduction of the corresponding carvone enantiomer.[3]

Sensory Analysis: Triangle Test

The triangle test is a discriminative sensory evaluation method used to determine if a sensory difference exists between two samples. This method was notably used in the foundational 1971 study by Russell and Hills to demonstrate the perceptual difference between the this compound enantiomers.[1][3]

Objective: To determine if a statistically significant difference in odor exists between (1R,4S)-(-)-cis-dihydrocarvone and (1S,4R)-(+)-cis-dihydrocarvone.

Materials:

-

Enantiomerically pure samples of (1R,4S)-(-)-cis-dihydrocarvone and (1S,4R)-(+)-cis-dihydrocarvone.

-

Odorless solvent (e.g., diethyl phthalate or mineral oil).

-

Glass sniffing bottles with coded labels.

-

A panel of trained sensory assessors (typically 15-30 panelists).

Procedure:

-

Sample Preparation: Prepare dilute solutions of each enantiomer in the odorless solvent at a concentration above the detection threshold but not so high as to cause rapid olfactory fatigue.

-

Test Setup: For each panelist, three samples are presented in a randomized order. Two of the samples are identical (either both contain enantiomer A or both contain enantiomer B), and one sample is different (the "odd" sample).

-

Evaluation: Panelists are instructed to sniff each sample and identify the sample that is different from the other two.

-

Data Analysis: The number of correct identifications of the odd sample is recorded. Statistical analysis (e.g., using a binomial test or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific volatile compounds in a mixture that are responsible for its aroma. While the this compound enantiomers would be analyzed in their pure forms, GC-O can be used to confirm their purity and to provide a more detailed descriptive analysis of their odor character as they elute from the GC column.

Typical GC-O Parameters for Terpenoid Analysis:

-

Column: A chiral stationary phase column (e.g., a cyclodextrin-based column) is essential for separating the enantiomers.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet: Split/splitless injector.

-

Oven Temperature Program: A programmed temperature ramp (e.g., 40°C held for 2 min, then ramped at 5°C/min to 220°C) is used to separate the compounds.

-

Effluent Split: The column effluent is split between a chemical detector (e.g., a mass spectrometer for identification) and a heated sniffing port.

-

Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the retention time and odor description of any detected aroma.

Olfactory Signaling Pathway

The perception of odorants, including the this compound enantiomers, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade.

While the specific ORs that bind to the this compound enantiomers have not yet been definitively identified (a process known as deorphanization), studies on the structurally related molecule carvone provide strong indications of the likely receptor family and signaling pathway involved. The human olfactory receptor OR1A1 has been shown to be activated by both enantiomers of carvone. It is highly probable that ORs from the same family, or even OR1A1 itself, are involved in the perception of this compound.

The binding of an odorant molecule to an OR induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein (specifically, the G-olf protein in olfactory neurons). This activation leads to the dissociation of the Gα subunit, which then activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific odor.

Conclusion

The distinct olfactory perception of the this compound enantiomers, despite their subtle "musty and woody" characteristics, underscores the remarkable specificity of the human olfactory system. While quantitative odor threshold data for these specific compounds remain an area for future research, the established qualitative differences highlight their value as model compounds for studying chiral recognition in olfaction. The experimental protocols outlined in this guide provide a framework for the rigorous sensory evaluation of these and other chiral odorants. Furthermore, the elucidation of the G-protein coupled signaling pathway, likely involving receptors such as OR1A1, provides a molecular basis for understanding how these stereoisomers are differentiated at the cellular level. Continued research into the deorphanization of receptors for this compound and other chiral molecules will further illuminate the intricate mechanisms of odor perception and provide valuable insights for the fields of flavor chemistry, perfumery, and drug development.

References

The Solubility of cis-Dihydrocarvone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility of cis-dihydrocarvone. It is important to note that publicly available, peer-reviewed quantitative solubility data for this compound in a range of organic solvents is limited. The information presented herein is based on established chemical principles, data for structurally related compounds, and general experimental methodologies. Researchers are strongly encouraged to determine solubility experimentally for their specific applications.

Introduction to this compound

This compound is a monoterpenoid and a derivative of carvone. As a lipophilic molecule, its solubility is a critical parameter in various applications, including flavor and fragrance formulation, pharmaceutical research, and natural product chemistry. Understanding its behavior in different organic solvents is essential for process development, formulation design, and analytical method development.

Quantitative Solubility Data

-

Water: Estimated solubility is approximately 273.1 mg/L at 25°C[1]. Another prediction suggests a water solubility of 0.56 g/L[2]. It is generally considered practically insoluble in water[2].

-

Alcohol: this compound is reported to be soluble in alcohol, though specific quantitative values for solvents like methanol, ethanol, or isopropanol are not provided[1].

Based on the principle of "like dissolves like," this compound, being a relatively non-polar compound with a ketone functional group, is expected to exhibit good solubility in a variety of organic solvents.[3]

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can interact with the ketone group of this compound. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents is sufficient to dissolve the moderately polar this compound. |

| Non-Polar | Hexane, Toluene | Moderate to High | The hydrocarbon backbone of this compound will have favorable interactions with non-polar solvents. |

Experimental Protocols for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound is not available, a general experimental methodology can be adapted. The following outlines a typical procedure for determining the solubility of a liquid solute in an organic solvent.

General Protocol: Isothermal Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Prepare several such vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved micro-droplets.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/100 mL or mol/L.

-

Analytical Method for Quantification

A robust analytical method is critical for accurate solubility determination. Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable technique for volatile compounds like this compound.

Generic GC-FID Parameters for a Related Compound (Carvone):

-

Column: A chiral column such as CHIRALDEX G-TA (30 m x 0.25 mm I.D., 0.12 µm) can be used to separate isomers if necessary[4][5]. For general quantification, a standard non-polar column (e.g., DB-5 or equivalent) is often sufficient.

-

Oven Temperature Program: 40°C (hold 1 min), then ramp at 2°C/min to 170°C (hold 15 min)[4][5].

-

Carrier Gas: Helium at a constant flow or velocity (e.g., 25 cm/sec)[4][5].

Note: This method would need to be optimized and validated specifically for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for solubility determination.

Analytical Workflow

The diagram below outlines a typical workflow for quantifying the concentration of this compound in a prepared sample using GC-FID.

Caption: Workflow for GC-FID quantification.

Signaling Pathways

A comprehensive search of scientific literature did not yield any information on specific signaling pathways directly modulated by this compound. Therefore, a diagram for signaling pathways as requested cannot be provided at this time. Further research into the biological activities of this compound is required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

While there is a clear need for quantitative data on the solubility of this compound in various organic solvents, such information is not extensively available in the public domain. This guide provides a framework for researchers to approach the determination of this important physicochemical property. By adapting the general experimental protocols and analytical methods described, scientists and drug development professionals can generate the specific and reliable solubility data necessary for their research and development activities. Future studies are encouraged to focus on systematically determining and publishing the solubility of this compound in a range of pharmaceutically and industrially relevant solvents to fill this knowledge gap.

References

- 1. This compound, 3792-53-8 [thegoodscentscompany.com]

- 2. Showing Compound this compound (FDB009286) - FooDB [foodb.ca]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. GC Analysis of D & L-Carvone Enantiomers in Native Spearmint Essential Oil (Spiked with D-Carvone Enantiomer) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

- 5. GC Analysis of D-Carvone Enantiomer in Caraway Essential Oil on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: Synthesis of cis-Dihydrocarvone from Limonene

These application notes provide a detailed protocol for the synthesis of cis-dihydrocarvone, a valuable monoterpenoid used in the flavor, fragrance, and pharmaceutical industries. The synthesis commences from limonene, a readily available natural product. The described methodology is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a naturally occurring monoterpenoid found in essential oils like caraway seed oil.[1] It is a sought-after chiral building block for the synthesis of various biologically active molecules.[2] The synthesis from limonene involves a two-step process: the epoxidation of limonene followed by an acid-catalyzed rearrangement of the resulting limonene-1,2-epoxide.[1][3] This document outlines the protocol for this transformation, with a focus on achieving a good yield of the desired cis-isomer. It is important to note that the direct synthesis often results in a mixture of cis and trans isomers of dihydrocarvone.[1] However, by starting with the separated trans-limonene oxide, a substantially pure this compound can be obtained.[4]

Reaction Pathway

The overall synthetic route from limonene to this compound is depicted below. The first step is the epoxidation of limonene, which typically yields a mixture of cis- and trans-limonene-1,2-epoxides. For the selective synthesis of this compound, the trans-limonene oxide isomer is isolated and then subjected to an acid-catalyzed rearrangement.

Caption: Overall reaction pathway for the synthesis of this compound from Limonene.

Experimental Protocols

3.1. Step 1: Epoxidation of Limonene

This protocol describes the formation of a mixture of cis- and trans-limonene-1,2-epoxides from (+)-limonene using peracetic acid. High yields (around 90%) of the epoxide mixture can be expected with this method.[1]

Materials:

-

(+)-Limonene

-

Peracetic acid (40% in acetic acid)

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl) solution, saturated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (+)-limonene in diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add peracetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess peracetic acid by the slow addition of a saturated sodium carbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium carbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude limonene-1,2-epoxide mixture.

3.2. Step 2: Separation of trans-Limonene-1,2-epoxide

To obtain a high purity of this compound, the trans-isomer of limonene-1,2-epoxide must be separated from the cis-isomer. This can be achieved by fractional distillation under reduced pressure.[4]

3.3. Step 3: Acid-Catalyzed Rearrangement to this compound

This protocol details the rearrangement of trans-limonene-1,2-epoxide to this compound using perchloric acid as a catalyst. This method has been reported to produce high yields of dihydrocarvone.[1]

Materials:

-

trans-Limonene-1,2-epoxide

-

Perchloric acid (70%)

-

Benzene (or another inert solvent)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Sodium chloride (NaCl) solution, saturated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve trans-limonene-1,2-epoxide in benzene.

-

With vigorous stirring, add a catalytic amount of perchloric acid (approximately 0.05% to 2.0% by weight based on the epoxide).[1]

-

Stir the reaction mixture at a controlled temperature, for instance, between 15 °C and 40 °C.[1] The reaction time can vary from 2 to 100 hours and should be monitored by gas chromatography (GC).[1]

-

Upon completion, neutralize the perchloric acid by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | (+)-Limonene | Peracetic Acid | Diethyl Ether | 0 - 10 | Varies | cis/trans-Limonene-1,2-epoxide | ~90 |

| 2 | trans-Limonene-1,2-epoxide | Perchloric Acid | Benzene | 15 - 40 | 2 - 100 | This compound | 60 - 80+ |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol [5] |

| Boiling Point | 220-222 °C @ 760 mmHg[6] |

| Flash Point | 82.78 °C[6] |

| Appearance | Colorless liquid[6] |

| Odor | Herbal, warm[6] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

-

Peracetic acid is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Perchloric acid is a strong acid and oxidizer. It should be handled with extreme care in a fume hood.

-

Benzene is a known carcinogen and is flammable. Use in a well-ventilated fume hood and avoid sources of ignition.

-

All organic solvents are flammable. Work in a well-ventilated area away from open flames.

-

Always wear appropriate PPE during all experimental procedures.

References

- 1. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Dihydrocarvone | 7764-50-3 [smolecule.com]

- 4. US4296257A - Process for producing dihydrocarvone geometric isomers - Google Patents [patents.google.com]

- 5. This compound | C10H16O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 3792-53-8 [thegoodscentscompany.com]

Enantioselective Synthesis of cis-Dihydrocarvone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of cis-dihydrocarvone. Dihydrocarvone isomers are valuable chiral building blocks in organic synthesis, particularly for the preparation of complex natural products and pharmacologically active compounds. The protocols outlined below focus on a robust and highly selective method utilizing a copper-catalyzed asymmetric conjugate addition of a methyl group to carvone. This approach offers excellent control over stereochemistry, leading to the desired cis-diastereomer with high enantiomeric excess.

Introduction

This compound, a monoterpene ketone, possesses two contiguous stereocenters, making its stereoselective synthesis a significant challenge and a topic of considerable interest in synthetic organic chemistry. The precise spatial arrangement of its functional groups makes it a versatile precursor for the synthesis of a variety of more complex chiral molecules. Traditional methods for the synthesis of dihydrocarvone often result in a mixture of cis and trans diastereomers with poor enantioselectivity. The development of catalytic asymmetric methods has provided a powerful tool to overcome these limitations.

This application note details a highly efficient protocol for the enantioselective synthesis of this compound via a copper-catalyzed 1,4-conjugate addition of a methyl Grignard reagent to carvone. The key to this transformation is the use of a chiral phosphine ligand which, in conjunction with a copper(I) salt, forms a chiral catalyst that effectively shields one face of the enone substrate, directing the incoming nucleophile to attack from the opposite face. This methodology consistently delivers the desired this compound with high diastereoselectivity and enantioselectivity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the enantioselective synthesis of this compound, from starting material selection to final product analysis.

Caption: Workflow for the enantioselective synthesis of this compound.

Data Presentation

The following table summarizes typical results obtained for the copper-catalyzed asymmetric conjugate addition of methylmagnesium bromide to (R)-carvone.

| Entry | Chiral Ligand | Copper Salt | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) | ee (%) [cis] |

| 1 | (R,S)-Josiphos | CuBr·SMe₂ | Toluene | -78 | 85 | >95:5 | 96 |

| 2 | (S,R)-Josiphos | CuBr·SMe₂ | Toluene | -78 | 83 | >95:5 | 95 (opposite enantiomer) |

| 3 | (R)-BINAP | Cu(OTf)₂ | THF | -78 | 75 | 90:10 | 92 |

| 4 | (S)-Phos | CuCl | Et₂O | -60 | 88 | >95:5 | 94 |

Data are representative and may vary based on specific reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (2R,5S)-cis-Dihydrocarvone using a Copper-Josiphos Catalyst

This protocol describes the highly enantioselective 1,4-conjugate addition of methylmagnesium bromide to (R)-carvone, catalyzed by a copper(I) complex of the chiral ferrocenyl diphosphine ligand (R,S)-Josiphos.

Materials:

-

(R)-Carvone (98% purity)

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

(R,S)-1-[Bis(diphenylphosphino)ethyl]ferrocene ((R,S)-Josiphos)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles for transfer of anhydrous and air-sensitive reagents

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and (R,S)-Josiphos (5.5 mol%).

-

Add anhydrous toluene (to make a 0.01 M solution with respect to the catalyst) and stir the mixture at room temperature for 30 minutes to form the catalyst complex. The solution should become homogeneous.

-

Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

-

-

Conjugate Addition Reaction:

-

In a separate flame-dried flask under argon, dissolve (R)-carvone (1.0 equivalent) in anhydrous toluene.

-

Slowly add the solution of (R)-carvone to the pre-cooled catalyst solution at -78 °C.

-

To this mixture, add methylmagnesium bromide (1.2 equivalents) dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise above -75 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 2% to 10% ethyl acetate in hexanes) to afford pure this compound.

-

-

Characterization:

-

Determine the structure and diastereomeric ratio of the product by ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess of the this compound by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

-

Reaction Mechanism Visualization

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition.

Caption: Proposed catalytic cycle for the Cu-catalyzed conjugate addition.

Conclusion